N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .
Synthesis Analysis
Imidazoles can be synthesized using a variety of methods. One such method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. This is achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins .Scientific Research Applications
Synthesis and Characterization
- Benzo[d]imidazole derivatives are synthesized through various chemical reactions, including one-pot synthesis methods, demonstrating their structural diversity and the interest in developing novel compounds with potentially useful properties. For instance, the one-pot synthesis technique has been applied to create ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, showcasing an efficient approach to compound development (Kumar et al., 2020).
Biological Activities
- Various benzo[d]imidazole derivatives have been studied for their antibacterial and anticancer activities, highlighting the potential of these compounds in medicinal chemistry. For example, novel derivatives have been synthesized and evaluated for their activity against different bacterial strains, indicating their significance in developing new antimicrobial agents (Patil et al., 2015).
Photophysical Properties
- Some benzo[d]imidazole derivatives are fluorescent in solution and have been explored for their photophysical properties, suggesting potential applications in materials science and sensor development. Their ability to absorb and emit in the UV-visible region with good fluorescence quantum yields makes them interesting for further studies in photophysical and photochemical applications (Padalkar et al., 2015).
Crystal Structure Analysis
- The crystal and molecular structures of these compounds are of interest for understanding their chemical behavior and potential interactions. For example, studies on the crystal structure of related compounds provide insights into the intermolecular interactions that influence the formation and stability of these chemical entities, which is crucial for designing compounds with desired properties (Richter et al., 2023).
Mechanism of Action
Target of action
Indole carboxamides and imidazoles have been found to inhibit a variety of enzymes and proteins due to the presence of the carboxamide moiety
Mode of action
The carboxamide moiety in indole carboxamides forms hydrogen bonds with various enzymes and proteins, often inhibiting their activity
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-20-15-7-2-12(10-16(15)21-11)17(22)19-8-9-23-14-5-3-13(18)4-6-14/h3-6,12H,2,7-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWKSPMEEXXZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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